molecular formula C12H16O3 B3291367 Methyl 4-(1-hydroxybutyl)benzoate CAS No. 872254-79-0

Methyl 4-(1-hydroxybutyl)benzoate

Cat. No. B3291367
M. Wt: 208.25 g/mol
InChI Key: HNLHOTAEVWZOMO-UHFFFAOYSA-N
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Description

“Methyl 4-(1-hydroxybutyl)benzoate” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 . It is typically in liquid form .


Synthesis Analysis

The synthesis of “Methyl 4-(1-hydroxybutyl)benzoate” involves several steps . The process begins with the dissolution of Methyl p-formylbenzoate1a in tetrahydrofuran at -78°C. A solution of propylmagnesium bromide is then added and the reaction is carried out at room temperature for 3 hours. The mixture is then washed with saturated ammonium chloride solution and saturated sodium chloride solution. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield “Methyl 4-(1-hydroxybutyl)benzoate” with a yield of 68% .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-hydroxybutyl)benzoate” is represented by the linear formula C12H16O3 .


Physical And Chemical Properties Analysis

“Methyl 4-(1-hydroxybutyl)benzoate” is a liquid at room temperature . It has a molecular weight of 208.26 . The compound is sealed in dry storage at 2-8°C .

Safety And Hazards

“Methyl 4-(1-hydroxybutyl)benzoate” is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is advised to avoid dust formation, ingestion, and inhalation. Contact with skin, eyes, or clothing should also be avoided .

properties

IUPAC Name

methyl 4-(1-hydroxybutyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8,11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLHOTAEVWZOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-hydroxybutyl)benzoate

Synthesis routes and methods I

Procedure details

A solution of methyl 4-formylbenzoate (2.092 g, 12.74 mmol) in tetrahydrofuran (50 mL) was cooled to 0° C. To this solution was added n-propylmagnesium bromide (6.4 mL, 2.0M in THF) dropwise over 20 minutes. The reaction was stirred at 0° C. for 2 hours. The reaction was then quenched by addition of saturated ammonium chloride. This mixture was extracted with ethyl acetate twice. The organics were dried over magnesium sulfate, filtered and concentrated. Purification by column chromatography (0-40% ethyl acetate in heptanes) gave (+/−)-methyl 4-(1-hydroxybutyl)benzoate (1.252 g, 47%) as a colorless oil. 1H NMR (400 MHz, CDCl3, δ): 7.97-8.02 (m, 2H), 7.40 (d, J=8.4 Hz, 2H), 4.74 (dd, J=7.8, 5.7 Hz, 1H), 3.90 (s, 3H), 1.61-1.82 (m, 2H), 1.23-1.49 (m, 2H), 0.92 (t, J=7.32 Hz, 3H).
Quantity
2.092 g
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reactant
Reaction Step One
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50 mL
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solvent
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Quantity
6.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Formyl-benzoic acid methyl ester (1.00 g, 6.10 mmol) was dissolved in tetrahydrofuran (15 mL), under argon, and chilled to 0° C. A 2.0 M solution of propyl magnesium chloride in diethyl ether (3.05 mL, 6.1 mmol) was added dropwise and the reaction continued to stir at 0° C. for 45 min. 1.0 M aqueous hydrochloric acid solution (10 mL) was added to the reaction and the solution stirred vigorously for 10 min. The solution was diluted with ethyl acetate (100 mL), washed with 1.0 M aqueous hydrochloric acid solution (20 mL), saturated aqueous brine solution (10 mL), dried over magnesium sulfate and concentrated in vacuo to a clear oil. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 0% ethyl acetate/hexanes to 25% ethyl acetate/hexanes) afforded 4-(1-hydroxy-butyl)-benzoic acid methyl ester (610 mg, 48%) as a clear oil: H1-NMR (400 MHz, CDCl3) δ 0.94 (3H, t, J=7.2 Hz), 1.22-1.52 (2H, m), 1.62-1.84 (2H, m), 2.00 (1H, s), 3.91 (3H, s), 4.74 (1H, t, J=6.8 Hz), 7.40 (2H, d, J=8.4 Hz), 7.99 (2H, d, J=8.0 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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3.05 mL
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reactant
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10 mL
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

This compound is made from 4-formyl-benzoic acid methyl ester and n-propylmagnesium chloride following the general method exemplified in Preparation 1.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of 4-butyryl-benzoic acid methyl ester (400 mg, 1.94 mmol) in ethanol (5 mL) and THF (4 mL) is added sodium borohydride (110 mg, 2.9 mmol), the mixture is stirred at room temperature for 2 h. The reaction mixture is quenched by acetic acid (0.5 mL) and water (10 mL), extracted with ethyl acetate. Combined organic layers are washed with brine and dried over sodium sulfate. Concentration and column chromatography on silica gel gives the title compound (370 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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